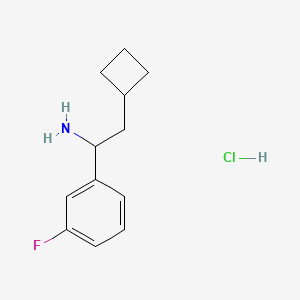
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN . It is a solid substance, typically white in color .
Physical And Chemical Properties Analysis
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is a solid substance, typically white in color . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current search results.Scientific Research Applications
Chemical Precursor Analysis
In the domain of chemical precursor analysis, 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is recognized for its importance. Luo et al. (2022) conducted a comprehensive study identifying 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine. The study meticulously explored the entire fragmentation pathway of the precursor, contributing significantly to the understanding of chemical precursors related to this compound and establishing qualitative analysis methods for its derivatives (Luo et al., 2022).
Inhibitory and Cytotoxicity Studies
In the field of pharmacology, research focused on the inhibitory potential of derivatives of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride. A study by Pejchal et al. (2016) synthesized novel derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase, demonstrating their potential therapeutic intervention for diseases like Alzheimer's. The study also emphasized the negligible cytotoxicity of these derivatives, indicating their promise for further pharmaceutical development (Pejchal et al., 2016).
Antiviral Research
The compound's derivatives have been explored for their antiviral properties as well. Hisaki et al. (1999) examined the anti-influenza virus activity of 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives, revealing significant antiviral potency against both types A and B influenza virus. This research highlights the potential of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride derivatives in antiviral therapies (Hisaki et al., 1999).
Metabolic Characterization
Furthermore, studies on the metabolic characterization of related compounds have provided insights into their metabolic pathways and interactions. For instance, Kim et al. (2019) researched the metabolism of 25B-NBF, a new psychoactive substance, in human hepatocytes. The study identified numerous metabolites and catalyzing enzymes, underlining the necessity for bioanalytical methods to screen for the abuse of such substances (Kim et al., 2019).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If the substance comes into contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . The substance should be kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-cyclobutyl-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-2-5-10(8-11)12(14)7-9-3-1-4-9;/h2,5-6,8-9,12H,1,3-4,7,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOMDDEPSCJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

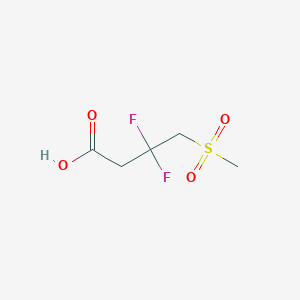
![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)
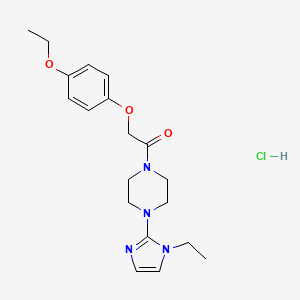
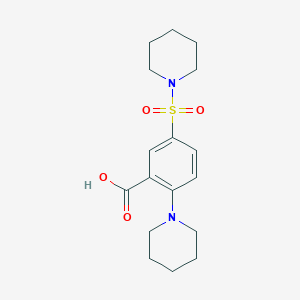

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

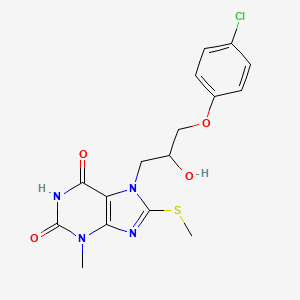
![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
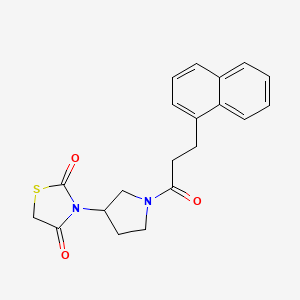
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)